molecular formula C22H19NO6S B11066719 3-[(Dibenzo[b,d]furan-2-ylsulfonyl)amino]-3-(4-methoxyphenyl)propanoic acid

3-[(Dibenzo[b,d]furan-2-ylsulfonyl)amino]-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B11066719
M. Wt: 425.5 g/mol
InChI Key: GQAHBFYWMPDANU-UHFFFAOYSA-N
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Description

3-[(Dibenzo[b,d]furan-2-ylsulfonyl)amino]-3-(4-methoxyphenyl)propanoic acid is a complex organic compound that features a dibenzofuran moiety, a sulfonamide group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dibenzo[b,d]furan-2-ylsulfonyl)amino]-3-(4-methoxyphenyl)propanoic acid typically involves multiple steps:

    Formation of Dibenzofuran-2-ylsulfonyl Chloride: This can be achieved by reacting dibenzofuran with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.

    Amination Reaction: The dibenzofuran-2-ylsulfonyl chloride is then reacted with an amine, such as 3-amino-3-(4-methoxyphenyl)propanoic acid, to form the sulfonamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This might include continuous flow reactions and the use of automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-[(Dibenzo[b,d]furan-2-ylsulfonyl)amino]-3-(4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert sulfonyl groups to sulfides.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce sulfides or amines.

Scientific Research Applications

3-[(Dibenzo[b,d]furan-2-ylsulfonyl)amino]-3-(4-methoxyphenyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties could be exploited in the design of new materials with specific electronic or optical characteristics.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-[(Dibenzo[b,d]furan-2-ylsulfonyl)amino]-3-(4-methoxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, while the dibenzofuran moiety provides a rigid framework that enhances binding affinity. The methoxyphenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A simpler compound with a similar core structure but lacking the sulfonamide and methoxyphenyl groups.

    Sulfonamides: Compounds containing the sulfonamide group, widely used in medicinal chemistry.

    Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group, known for their diverse biological activities.

Uniqueness

3-[(Dibenzo[b,d]furan-2-ylsulfonyl)amino]-3-(4-methoxyphenyl)propanoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the dibenzofuran moiety, sulfonamide group, and methoxyphenyl group in a single molecule allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C22H19NO6S

Molecular Weight

425.5 g/mol

IUPAC Name

3-(dibenzofuran-2-ylsulfonylamino)-3-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C22H19NO6S/c1-28-15-8-6-14(7-9-15)19(13-22(24)25)23-30(26,27)16-10-11-21-18(12-16)17-4-2-3-5-20(17)29-21/h2-12,19,23H,13H2,1H3,(H,24,25)

InChI Key

GQAHBFYWMPDANU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43

Origin of Product

United States

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